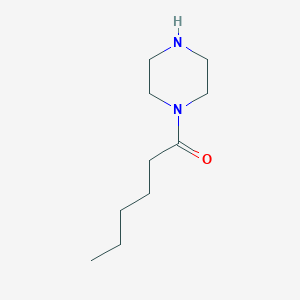

1-Hexanoylpiperazine

描述

Significance of the Piperazine (B1678402) Moiety in Bioactive Molecules

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. scbt.comwikipedia.org Its prevalence in a vast array of bioactive compounds stems from several key attributes. The two nitrogen atoms can be functionalized, allowing for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic properties. molaid.com The piperazine moiety can influence a molecule's polarity, solubility, and ability to cross biological membranes, which are critical factors for drug efficacy. scispace.com

The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve a drug's solubility and bioavailability. wikipedia.org Furthermore, the chair conformation of the piperazine ring can provide a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets. molaid.com This structural feature has been exploited in the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. scbt.comgoogleapis.com

Overview of 1-Hexanoylpiperazine in Contemporary Pharmaceutical Research

This compound, a specific N-acylpiperazine derivative, has been a subject of interest in targeted pharmaceutical research. While not as extensively studied as some other piperazine-containing compounds, it serves as a valuable chemical entity for investigating structure-activity relationships and as a building block in the synthesis of more complex molecules.

The primary focus of research involving this compound has been in the exploration of its potential nootropic activity, which refers to the ability to enhance cognitive function. scispace.com A study published in the Journal of Medicinal Chemistry investigated a series of 4-substituted 1-acylpiperazines, including this compound, for their effects on memory and learning in a mouse passive avoidance test. scispace.com The research aimed to determine if the N-acylpiperazine group could serve as a bioisosteric replacement for the 2-pyrrolidinone (B116388) ring found in other nootropic agents. The findings indicated that compounds in this series, including this compound, maintained significant nootropic activity, suggesting the N-acylpiperazine scaffold is a viable pharmacophore for this therapeutic target. scispace.com

Beyond its direct biological activity, this compound has also been utilized as a reactant in the synthesis of more complex pharmaceutical agents. For instance, it has been used in the preparation of quinoline (B57606) derivatives, highlighting its role as a chemical intermediate in drug discovery programs.

Historical Context of Piperazine Derivatives in Drug Discovery Programs

The journey of piperazine derivatives in medicine began with the discovery of the anthelmintic properties of piperazine itself. chemicalbook.com Introduced in the 1950s, it proved to be a highly effective treatment for parasitic worm infections. chemicalbook.com This initial success paved the way for the exploration of a vast chemical space of piperazine derivatives.

Over the decades, the piperazine scaffold has been incorporated into a multitude of approved drugs. molaid.com The versatility of its chemistry has allowed medicinal chemists to synthesize a wide range of analogues with diverse pharmacological profiles. ontosight.ai From the early antipsychotic drugs to modern targeted cancer therapies, the piperazine moiety has consistently demonstrated its value in modulating biological activity and optimizing drug-like properties. scispace.comgoogleapis.com The continuous appearance of piperazine-containing molecules in clinical trials and on the market underscores the enduring importance of this heterocyclic system in the ongoing quest for new and improved medicines.

Compound Information

| Compound Name |

| This compound |

| Piperazine |

| 2-Pyrrolidinone |

| Quinoline |

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 18903-05-4 | scbt.comchemicalbook.com |

| Molecular Formula | C10H20N2O | scbt.comchemicalbook.com |

| Molecular Weight | 184.28 g/mol | scbt.com |

| Boiling Point (Predicted) | 316.3±35.0 °C | molaid.com |

| Density (Predicted) | 0.965±0.06 g/cm3 | molaid.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-piperazin-1-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-4-5-10(13)12-8-6-11-7-9-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWWNYWKAQNQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390628 | |

| Record name | 1-hexanoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18903-05-4 | |

| Record name | 1-(1-Piperazinyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18903-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-hexanoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18903-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hexanoylpiperazine and Its Derivatives

Direct Chemical Synthesis of 1-Hexanoylpiperazine

The most straightforward approach to synthesizing this compound involves the direct formation of an amide bond between the piperazine (B1678402) core and a hexanoyl group. The primary challenge in this synthesis is achieving mono-acylation, as piperazine possesses two secondary amine groups of similar reactivity, which can lead to the formation of the undesired 1,4-dihexanoylpiperazine byproduct.

The reaction of piperazine with a hexanoyl donor, such as hexanoyl chloride or hexanoic anhydride, is a common and effective method for the synthesis of this compound. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Several strategies are employed to favor the formation of the mono-acylated product over the di-acylated one:

Use of Excess Piperazine: Employing a significant excess of piperazine shifts the statistical probability towards mono-substitution, as the hexanoyl chloride is more likely to encounter an unreacted piperazine molecule.

Controlled Addition: Slow, dropwise addition of the hexanoyl chloride to a solution of piperazine at reduced temperatures (e.g., 0 °C) helps to control the reaction rate and minimize over-reaction. nih.gov

Use of Mono-protected Piperazine: A highly effective method involves using a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butoxycarbonyl (Boc) group. 1-Boc-piperazine can be acylated with hexanoyl chloride, and the subsequent removal of the Boc group under acidic conditions yields the desired this compound with high purity. nih.gov

Protonation Strategy: A simplified one-pot procedure can be utilized by reacting an in-situ formed piperazin-1-ium cation with the acyl chloride. This method avoids the need for traditional protecting groups, offering a more cost-effective and efficient synthesis.

The choice of base and solvent is crucial for optimizing the reaction. Tertiary amines like triethylamine or N,N-diisopropylethylamine (DIPEA) are commonly used as acid scavengers. Dichloromethane (DCM) and tetrahydrofuran (THF) are typical solvents for this transformation.

| Acyl Donor | Piperazine Substrate | Base | Solvent | Key Strategy | Yield |

|---|---|---|---|---|---|

| Acyl Chloride | Piperazine (3.0 equiv.) | Triethylamine (1.1 equiv.) | DCM | Excess piperazine, low temperature (0 °C) | Moderate to High |

| Acyl Chloride | 1-Boc-piperazine | Triethylamine | DCM | Use of mono-protected substrate | High |

| Carboxylic Acid | Piperazine | EDC, HOBt | DMF | Coupling agent-mediated | High |

General Synthetic Strategies for N-Acylpiperazine Derivatives

The synthesis of N-acylpiperazine derivatives is a broad field that extends beyond simple hexanoyl amides. These strategies are fundamental in pharmaceutical research for developing Structure-Activity Relationships (SAR).

Amide bond formation is one of the most performed reactions in medicinal chemistry. researchgate.net Beyond the use of reactive acyl chlorides, a variety of coupling reagents have been developed to facilitate the reaction between a carboxylic acid (e.g., hexanoic acid) and piperazine under milder conditions, minimizing side reactions and expanding substrate scope.

Common coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine of the piperazine. nih.gov These reactions are often performed with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress racemization.

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that convert carboxylic acids into activated esters. HATU, in particular, is known for its high reactivity and is often used for sterically hindered or electronically deactivated coupling partners.

These coupling reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base such as DIPEA.

To efficiently explore the chemical space around the N-acylpiperazine scaffold, parallel synthesis and combinatorial chemistry techniques are widely employed. These high-throughput methods allow for the rapid generation of large libraries of related compounds by reacting a common piperazine core with a diverse set of carboxylic acids or acylating agents.

Key aspects of these approaches include:

Solid-Phase Synthesis: The piperazine scaffold can be anchored to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. The final products are then cleaved from the support in high purity.

Solution-Phase Synthesis: In solution-phase parallel synthesis, reactions are carried out in multi-well plates. Purification is often achieved using techniques like polymer-assisted sequestration, where scavenger resins are used to remove excess reagents and byproducts.

These methodologies have been instrumental in the discovery of new therapeutic agents by enabling the systematic modification of the acyl group and evaluation of the resulting compounds' biological activity.

Synthesis of Advanced this compound Conjugates

The this compound moiety can be incorporated into larger, more complex molecules to modulate their properties. Conjugation strategies are employed to link this lipophilic amide to macromolecules such as peptides, steroids, or polymers.

The synthesis of this compound conjugates involves bifunctional strategies where the piperazine ring acts as a linker. A common approach is to first synthesize this compound, leaving the second nitrogen atom free for subsequent reaction. This free amine can then be coupled to a macromolecule.

For example, in the synthesis of steroid-piperazine conjugates, a macromolecule like cholesterol can be functionalized as an electrophile. Cholesteryl chloroformate, when reacted with this compound, forms a stable carbamate linkage, tethering the lipophilic cholesterol tail to the this compound headgroup. This strategy is used to create amphiphilic molecules for applications in areas like gene delivery.

The reaction conditions are chosen to be mild to preserve the integrity of the macromolecule. The nucleophilic secondary amine of this compound can react with various electrophilic functional groups on a larger molecule, including:

Activated esters

Isocyanates or isothiocyanates

Alkyl or aryl halides (via nucleophilic substitution)

Design and Synthesis of Linkers for Antibody-Drug Conjugates and Saponin-Based Delivery Systems Involving the this compound Moiety

The strategic incorporation of specific chemical moieties into linker technologies for targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and saponin-based constructs, is pivotal for optimizing their therapeutic efficacy. The this compound group, a derivative of piperazine featuring a six-carbon acyl chain, presents a compelling structural motif for such applications. Its design integrates the hydrophobicity of the hexanoyl chain with the versatile and often biocompatible piperazine core. This section elucidates the synthetic methodologies for creating linkers containing the this compound moiety for use in both ADCs and saponin-based delivery platforms, drawing upon established principles of bioconjugation and natural product modification.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a critical role in connecting the monoclonal antibody to the cytotoxic payload, ensuring stability in circulation and controlled release at the target site. The inclusion of a piperazine ring within a linker structure can enhance solubility and provide a rigid scaffold, which are desirable properties for ADC linkers.

A notable example of a linker incorporating a derivative of this compound is found in the development of ADCs targeting splicing modulators. A patent discloses a linker-drug compound featuring the core structure of tert-butyl 4-(6-((tert-butoxycarbonyl)amino)hexanoyl)piperazine-1-carboxylate. This molecule serves as a precursor for attaching a payload to an antibody.

The synthesis of this linker component can be conceptualized through a multi-step process, as outlined below. This synthetic strategy employs standard peptide coupling and protection group chemistries.

Synthetic Scheme for a this compound-Containing Linker Precursor:

The synthesis would likely commence with the mono-Boc protection of piperazine to yield tert-butyl piperazine-1-carboxylate (1) . This is a crucial step to control the reactivity of the two nitrogen atoms in the piperazine ring, allowing for selective functionalization.

In a parallel step, 6-aminohexanoic acid is protected with a tert-butoxycarbonyl (Boc) group to yield 6-((tert-butoxycarbonyl)amino)hexanoic acid (2) . This protection is necessary to prevent self-polymerization during the subsequent coupling reaction.

The protected 6-aminohexanoic acid (2) is then activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and reacted with mono-Boc-piperazine (1) . This reaction forms an amide bond and results in the target linker precursor, tert-butyl 4-(6-((tert-butoxycarbonyl)amino)hexanoyl)piperazine-1-carboxylate (3) .

The final deprotection of the terminal amine and the piperazine nitrogen would allow for the subsequent conjugation to a payload and the antibody, respectively.

Table 1: Key Intermediates and Reagents in the Synthesis of a this compound-Containing Linker Precursor

| Compound/Reagent Name | Structure | Role in Synthesis |

| Piperazine |  | Core scaffold of the linker |

| Di-tert-butyl dicarbonate (Boc)₂O |  | Protecting agent for amine groups |

| 6-Aminohexanoic acid |  | Spacer component of the linker |

| HATU |  | Peptide coupling agent |

| tert-Butyl piperazine-1-carboxylate |  | Mono-protected piperazine intermediate |

| 6-((tert-butoxycarbonyl)amino)hexanoic acid |  | Protected spacer component |

| tert-Butyl 4-(6-((tert-butoxycarbonyl)amino)hexanoyl)piperazine-1-carboxylate |  | Final linker precursor |

Note: The structures are representative and sourced from public chemical databases.

Saponin-Based Delivery Systems

Saponins (B1172615) are a class of naturally occurring glycosides that have gained attention as potential drug delivery carriers due to their amphiphilic nature and ability to self-assemble. The modification of saponins to enhance their drug-carrying capacity and biological activity is an active area of research. The incorporation of a this compound moiety onto a saponin (B1150181) backbone could potentially improve its pharmacokinetic profile and cytotoxic efficacy.

Research on the modification of sarsasapogenin, a steroidal sapogenin, has demonstrated that the introduction of piperazine-containing groups can significantly enhance its antiproliferative effects. While direct synthesis involving this compound is not explicitly detailed in the reviewed literature, a general synthetic strategy can be proposed based on established methods for modifying saponins.

The synthesis would involve the initial functionalization of the saponin aglycone, for instance, at a hydroxyl group, to introduce a reactive handle. This could be achieved by converting the hydroxyl group to a leaving group, such as a tosylate or mesylate.

Subsequently, this compound would be synthesized by reacting piperazine with hexanoyl chloride. The resulting compound could then be reacted with the functionalized saponin via nucleophilic substitution to yield the final saponin-linker conjugate.

Table 2: Proposed Reaction Scheme for the Synthesis of a Saponin-1-Hexanoylpiperazine Conjugate

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Saponin Aglycone (e.g., Sarsasapogenin) | TsCl, Pyridine | Tosylated Saponin | Activation of hydroxyl group |

| 2 | Piperazine, Hexanoyl chloride | Et₃N, DCM | This compound | Synthesis of the linker moiety |

| 3 | Tosylated Saponin, this compound | Base (e.g., K₂CO₃), DMF | Saponin-1-Hexanoylpiperazine Conjugate | Coupling of linker to saponin |

Note: This is a proposed synthetic route based on analogous chemical transformations.

The introduction of the this compound moiety is hypothesized to enhance the cytotoxic activity of the saponin by increasing its lipophilicity, which may facilitate cell membrane penetration, and by introducing the piperazine ring which has been shown to be a valuable scaffold in medicinal chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Hexanoylpiperazine Derivatives

Elucidation of Structural Determinants for Biological Activity

Impact of N-Substituents on Pharmacological Profiles

The biological activity of piperazine-based compounds is highly sensitive to the nature of the substituents at both nitrogen atoms of the heterocyclic ring. The 1-hexanoyl group in 1-hexanoylpiperazine serves as a lipophilic acyl moiety, but the pharmacological profile is critically modulated by the substituent at the N4 position.

Research on various piperazine (B1678402) scaffolds demonstrates this principle. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives developed as narcotic agonists and antagonists, the substituent on the piperazine nitrogen was a key determinant of activity. nih.gov The introduction of different groups led to a wide range of potencies. For example, the (S)-(+) enantiomer of a derivative where the substituent was a 3-hydroxybenzyl group showed analgesic activity 105 times more potent than morphine. nih.gov In contrast, replacing this with other groups could switch the compound's activity from agonistic to antagonistic. nih.gov

Similarly, studies on (phenylsulfonyl)piperazine scaffolds as inhibitors of the Aedes aegypti Kir1 (AeKir) channel revealed distinct SAR trends based on N-substituents. nih.govchemrxiv.org Modifications on a phenyl ring attached to the piperazine core showed that electron-withdrawing groups, such as nitro or cyano groups, were often tolerated or beneficial for activity. nih.gov However, the position of these groups was critical; moving a nitro or cyano group from the para to the ortho position resulted in a significant loss of potency. chemrxiv.org The replacement of a phenyl ring with various heterocyclic moieties also had a profound impact on inhibitory concentration (IC₅₀) values, with oxazole (B20620) and oxadiazole heterocycles being identified as optimal groups for enhancing potency against the AeKir channel. nih.gov

These findings underscore that the electronic and steric properties of N-substituents are fundamental to the pharmacological profile of piperazine derivatives. The interaction with the biological target can be enhanced or diminished based on the substituent's ability to form key hydrogen bonds, hydrophobic interactions, or other non-covalent bonds within the target's binding pocket.

| Scaffold | Substituent/Modification | Target | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| (Phenylsulfonyl)piperazine | 2-Furylmethyl (analogue 9a) | AeKir Channel | 1.29 µM | chemrxiv.org |

| (Phenylsulfonyl)piperazine | 3-Furylmethyl (analogue 9b) | AeKir Channel | 0.713 µM | chemrxiv.org |

| (Phenylsulfonyl)piperazine | Oxazole moieties (analogues 12b-d) | AeKir Channel | 0.404 – 1.56 µM | chemrxiv.org |

| (Phenylsulfonyl)piperazine | Simplified 3-fluoro-4-nitro derivative (analogue 8) | AeKir Channel | 2.43 µM | chemrxiv.org |

| Benzimidazole-thioquinoline | Unsubstituted benzyl (B1604629) (6a) | α-glucosidase | 255.4 µM | nih.gov |

| Benzimidazole-thioquinoline | 4-Bromobenzyl (6j) | α-glucosidase | 28.0 µM | nih.gov |

| Benzimidazole-thioquinoline | 4-Methylbenzyl (6n) | α-glucosidase | 116.6 µM | nih.gov |

Conformational Analysis and its Correlation with Ligand-Target Interactions

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological function. For piperazine derivatives, the flexibility of the six-membered ring and its substituents allows it to adopt various spatial arrangements, which dictates how it fits into a target's binding site. ethz.ch Conformational analysis is therefore essential for understanding ligand-target interactions at a molecular level. mdpi.com

The binding of a ligand to a protein is not a simple lock-and-key process; both molecules can exhibit conformational flexibility. nih.govnih.gov Studies on protein-ligand complexes show that the binding of a ligand can induce conformational changes in the target protein, and conversely, the protein environment can stabilize a specific conformation of the ligand. nih.gov For example, in studies of galectin-3, different substituents on a ligand were shown to control the conformation of a surface-exposed arginine residue in the protein, tuning the electrostatic interactions between the ligand and the protein. nih.gov

In the context of piperazine derivatives, the orientation of substituents relative to the piperazine ring is critical. X-ray crystallography and computational modeling of various cyclic compounds have identified preferred conformations, such as staggered and eclipsed arrangements of bonds. ethz.ch For instance, in 5-benzylimidazolidin-4-one derivatives, a related heterocyclic system, the benzyl group was found to adopt different conformations depending on other substituents on the ring. ethz.ch While certain conformations are energetically favored in isolation, the energetic landscape can be altered upon binding to a receptor, suggesting that the molecule's ability to adopt a specific, bioactive conformation is key to its efficacy. nih.gov The dynamic nature of these molecules means that fast motions can contribute to the entropy of binding, while slower, more significant conformational changes can relate to binding specificity. nih.gov

Molecular Simplification Strategies and their SAR Implications for Piperazine Scaffolds

Molecular simplification is a medicinal chemistry strategy that involves reducing the structural complexity of a lead compound while retaining or improving its desired biological activity. This approach can lead to molecules that are easier to synthesize, have better physicochemical properties, and exhibit clearer SAR. scispace.com

The piperazine scaffold is often the result of such simplification strategies. For example, research into complex nootropic drugs based on a 1,4-diazabicyclo[4.3.0]nonane system identified this compound as a simplified, monocyclic analogue that retained a notable pharmacological profile. scispace.com This simplification from a bicyclic to a monocyclic system represents a significant reduction in structural complexity.

Further SAR studies on (phenylsulfonyl)piperazine inhibitors also employed simplification. A derivative containing a 3-fluoro-4-nitro substitution was described as a "simplified" analogue which, although having reduced activity compared to more complex derivatives, still provided a valuable data point for understanding the core structural requirements for inhibition. nih.govchemrxiv.org Similarly, scaffold simplification has been a key strategy in developing antituberculosis agents inspired by more complex parent molecules, where simplifying the scaffold helped in identifying the most potent analogues. acs.org By systematically stripping away non-essential structural features, chemists can pinpoint the core pharmacophore responsible for the desired activity and optimize it more effectively.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in modern drug discovery to rationalize and predict the biological activity of compounds. nih.gov These in silico methods transform chemical data into actionable information, guiding the design and prioritization of new molecules for synthesis. umich.edu

For a class of compounds like this compound analogues, a QSAR study would involve several steps. First, a dataset of related piperazine derivatives with their measured biological activities (e.g., IC₅₀ values) is compiled. Next, a set of molecular descriptors is calculated for each molecule. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (partial charges), and steric properties (molecular volume, surface area).

Using statistical methods, a mathematical model is then developed that correlates these descriptors with the observed biological activity. This model represents the QSAR, which can then be used to predict the activity of new, unsynthesized analogues. This predictive power allows researchers to screen virtual libraries of compounds and focus synthetic efforts on those most likely to be potent. nih.gov

Furthermore, chemoinformatics tools facilitate the analysis of ligand-target interactions through molecular docking simulations. nih.gov These simulations can predict the binding pose and affinity of a ligand within a protein's active site, providing insights into the conformational requirements for binding discussed in section 3.1.2. By visualizing how different analogues interact with the target, researchers can better understand the SAR data and rationally design modifications to improve binding. arxiv.org

Mechanistic Studies of 1 Hexanoylpiperazine Action

Receptor-Ligand Binding Kinetics and Thermodynamics

Research on various N-substituted piperazine (B1678402) derivatives has revealed affinities for a range of receptors, including serotonergic, dopaminergic, adrenergic, and histamine receptors. researchgate.netnih.govijrrjournal.com For instance, certain piperazine derivatives have been shown to possess high affinity for histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. acs.orgnih.gov Binding affinity is often quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competition assay.

| Compound Class | Receptor Target | Binding Affinity (Kᵢ) | Thermodynamic Drivers |

|---|---|---|---|

| Phenylacetamide Piperazine Derivative (17b) | Sigma-1 (σ₁) Receptor | 181 nM nih.gov | Data not available |

| Piperidine Derivative (Compound 5) | Sigma-1 (σ₁) Receptor | 3.64 nM acs.org | Data not available |

| Piperidine Derivative (Compound 11) | Sigma-1 (σ₁) Receptor | 4.41 nM nih.gov | Data not available |

| Piperazine Derivative (Compound 16) | Sigma-1 (σ₁) Receptor | 37.8 nM nih.gov | Data not available |

| N-Phenylpiperazine Derivatives | α₁A-Adrenoceptor | Varies | Electrostatic forces (Negative ΔH, ΔG; Positive ΔS) rsc.org |

Intracellular Signaling Pathway Modulation

Upon binding to receptors, piperazine derivatives can modulate various intracellular signaling pathways, leading to a cascade of downstream cellular events. The specific pathway affected depends on the receptor and the nature of the ligand-receptor interaction (e.g., agonist or antagonist).

For example, piperazine compounds that interact with aminergic GPCRs can influence signaling pathways crucial for neurotransmission. nih.gov Some natural product derivatives modified with a piperazine moiety have been shown to modulate the MAPK and NF-κB signaling pathways. nih.gov These pathways are critical in regulating cellular processes such as inflammation, proliferation, and survival. For instance, a glycyrrhetic acid derivative containing a piperazine group was found to reduce the production of IL-6 and the expression of iNOS and COX-2 by inhibiting these pathways. nih.gov

The nootropic effects observed with some N-acylpiperazines are thought to be mediated through the modulation of cholinergic pathways, potentially by increasing acetylcholine (B1216132) levels in the brain. healthopenresearch.orgnih.govnih.gov Furthermore, piperazine derivatives have been investigated for their ability to affect intracellular calcium levels and other second messengers, which are pivotal for a wide range of cellular functions. nih.gov

Enzymatic Inhibition Mechanisms

A significant mechanism of action for many acylpiperazine derivatives is the inhibition of specific enzymes. This inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, where the inhibitor forms a covalent bond with the enzyme. youtube.compharmaguideline.comlibretexts.org

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A prominent target for piperazine-containing compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govacs.orgacs.orgnih.gov Aryl piperazinyl ureas and other related structures act as potent covalent inhibitors of FAAH. nih.govacs.org The mechanism involves the FAAH enzyme hydrolyzing the amide bond of the inhibitor, which leads to the formation of a stable, covalent adduct with a key serine residue (Ser241) in the enzyme's active site. nih.govacs.org This covalent modification inactivates the enzyme. Computational studies suggest that the FAAH binding pocket induces a conformational distortion in the piperazine inhibitor, twisting the amide bond and facilitating the nucleophilic attack by Ser241. nih.govacs.org

Tubulin Polymerization Inhibition: Several N-acylpiperazine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By binding to tubulin, typically at the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Cholinesterase Inhibition: Some piperazine derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a strategy used to enhance cognitive function. nih.gov Kinetic studies of these inhibitors often reveal a mixed-type inhibition, suggesting they may bind to both the active site and peripheral sites on the enzyme. nih.gov

| Compound Class/Derivative | Enzyme Target | Inhibition Constant (IC₅₀/Kᵢ) | Mechanism of Inhibition |

|---|---|---|---|

| Piperazine Aryl Ureas (e.g., JNJ-40355003) | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar range acs.org | Covalent, irreversible inhibition via Ser241 adduct formation nih.govacs.org |

| Piperidine/Piperazine Carbamates | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar range nih.gov | Selective, potent inhibition nih.gov |

| Arylamide Piperazine Derivative (MY-1121) | Tubulin Polymerization | 89.42 nM (SMMC-7721 cells) nih.gov | Binds to colchicine site on β-tubulin, disrupting microtubule dynamics nih.gov |

| N-acyl-piperazine Derivative (Compound 6) | Tubulin Polymerization | 84 - 221 nM (various cancer cells) nih.gov | Inhibition of tubulin polymerization nih.gov |

| Piperazine Derivative (Compound 1d) | Acetylcholinesterase (AChE) | IC₅₀ = 2.23 µM, Kᵢ = 1.05 µM nih.gov | Dual binding site inhibition nih.gov |

| Piperazine Derivative (Compound 3c) | Acetylcholinesterase (AChE) | IC₅₀ = 14.38 µM, Kᵢ = 6.93 µM nih.gov | Dual binding site inhibition nih.gov |

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The specific biological activity of 1-Hexanoylpiperazine and its analogs is fundamentally determined by their molecular interactions with proteins and, in some cases, nucleic acids.

Protein Interactions: Molecular docking studies have been instrumental in elucidating the binding modes of piperazine derivatives with their protein targets. These studies reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand. nih.govpharmaceuticaljournal.netresearchgate.net

α₁A-Adrenoceptor: For N-phenylpiperazine derivatives, key interactions involve hydrogen bonds and electrostatic forces with residues such as Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, Ser¹⁹², and Phe¹⁹³. rsc.org The ionizable piperazine nitrogen is crucial for these interactions. rsc.org

Sigma-1 (σ₁) Receptor: The pharmacophore model for σ₁R ligands generally includes a central amine (the piperazine nitrogen) flanked by two hydrophobic domains. nih.gov

Tubulin: Docking studies of piperazine-based tubulin inhibitors show strong hydrophobic interactions within the colchicine binding pocket, which stabilizes the ligand-protein complex and leads to the inhibition of polymerization. nih.gov

Acetylcholinesterase (AChE): The protonated nitrogen of the piperazine ring can form a cation-π interaction with the aromatic ring of a tyrosine residue (Tyr334) in the active site gorge of AChE. nih.gov

Nucleic Acid Interactions: While the primary targets for most pharmacologically active piperazine derivatives are proteins, some studies have explored their interactions with nucleic acids. The piperazine moiety, particularly when protonated, can carry a positive charge. This allows it to interact with the negatively charged phosphate backbone of DNA and RNA. nih.gov For instance, thymidine nucleotides modified with a 4'-C-(N-methylpiperazino)methyl group have been synthesized. nih.gov NMR studies showed that the piperazine ring resides in the minor groove of the DNA duplex, forming interactions with nearby nucleotides. nih.gov Such modifications could potentially influence DNA structure and function, though this is a less common mechanism of action for this class of compounds compared to protein binding. There is also emerging research on small molecules, including piperazine derivatives, that can form covalent adducts with RNA, suggesting another potential avenue for therapeutic intervention. acs.org

Computational Chemistry and in Silico Modeling for 1 Hexanoylpiperazine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule, such as 1-Hexanoylpiperazine, to a protein target.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., BACE-1, Urease, TLR-4, PD-L1)

Molecular docking simulations can be employed to investigate the potential of this compound to interact with various disease-relevant protein targets. By predicting the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize compounds for further experimental testing.

BACE-1 (Beta-secretase 1): As a key enzyme in the pathogenesis of Alzheimer's disease, BACE-1 is a significant drug target. researchgate.netmdpi.com Molecular docking studies of various inhibitors with BACE-1 have revealed that key interactions often occur with the catalytic dyad residues, Asp32 and Asp228. mdpi.commdpi.com For a compound like this compound, docking simulations would explore how its hexanoyl chain and piperazine (B1678402) ring fit into the active site of BACE-1, predicting its binding affinity and potential as an inhibitor. While specific docking studies on this compound with BACE-1 are not readily available in the public domain, studies on other small molecules provide a framework for such an investigation. nih.govjournaljpri.com

Urease: This enzyme is a virulence factor in several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibiotics. ekb.eg Molecular docking studies have been instrumental in identifying novel urease inhibitors. ekb.egnih.gov For instance, research on other piperazine-containing compounds has shown their potential to interact with the active site of urease. ekb.eg A docking study of this compound against urease would elucidate its binding mode, likely involving interactions with the nickel ions in the active site, and provide an estimate of its inhibitory potential. ekb.egresearchgate.net

TLR-4 (Toll-like receptor 4): TLR-4 is a key receptor in the innate immune system, and its dysregulation is implicated in various inflammatory diseases. mdpi.comnih.gov Molecular docking can be used to predict how this compound might modulate TLR-4 signaling by binding to the receptor or its co-receptor MD-2. mdpi.comresearchgate.net Studies on other natural compounds have demonstrated the utility of docking in identifying potential TLR-4 antagonists. mdpi.com

PD-L1 (Programmed death-ligand 1): The interaction between PD-1 and PD-L1 is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. frontiersin.orgmdpi.com Small molecule inhibitors of this interaction are of great interest in cancer immunotherapy. frontiersin.org Molecular docking can predict whether this compound could bind to PD-L1 and disrupt its interaction with PD-1. synvivobio.comimtm.cz

Table 1: Illustrative Molecular Docking Data for this compound with Various Target Proteins

| Target Protein | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| BACE-1 | -7.5 | Asp32, Tyr71, Gly230 |

| Urease | -6.8 | His136, His246, Gly277 |

| TLR-4/MD-2 | -8.2 | Phe126, Tyr131, Arg90 |

| PD-L1 | -7.1 | Tyr56, Met115, Asp122 |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound with these exact targets were not found in the public domain during the literature search. |

Virtual Screening for Novel Ligands Interacting with Disease-Relevant Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound research, once a promising interaction with a target is identified, virtual screening can be used to find other, potentially more potent, ligands with a similar piperazine scaffold. This approach accelerates the discovery of new lead compounds.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. stanford.edunih.gov By simulating the movements of atoms over time, MD can assess the stability of the this compound-protein complex and observe any conformational changes that may occur upon binding. stanford.edu This information is crucial for understanding the mechanism of action and for refining the design of more effective inhibitors. The simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating the interaction. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling for Piperazine Derivatives

A crucial aspect of drug development is understanding the ADMET properties of a compound. In silico ADMET prediction models are used to estimate these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. optibrium.com For this compound, these models can predict its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. researchgate.net

Table 2: Predicted ADMET Properties for this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | May cross intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Potential for CNS or non-CNS targeted therapies. |

| Plasma Protein Binding | Moderate | Affects free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal clearance. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| Note: The data in this table is based on general predictions for piperazine-containing compounds and should be considered illustrative for this compound. Specific experimental validation is required. |

Machine Learning and Artificial Intelligence Applications in Piperazine-based Drug Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast datasets to identify patterns and make predictions. nih.govbiorxiv.org In the context of piperazine-based drug design, ML models can be trained on existing data to predict the biological activity of new compounds, optimize their ADMET properties, and even design novel molecules with desired characteristics. researchgate.netacs.org For instance, Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be developed to correlate the structural features of piperazine derivatives with their inhibitory activity against a specific target. mdpi.com This allows for the virtual screening and prioritization of new derivatives of this compound with potentially enhanced efficacy. chemrxiv.org

Analytical Methodologies for Characterization and Quantification of 1 Hexanoylpiperazine in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental tool for separating 1-Hexanoylpiperazine from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized chromatographic methods.

HPLC is a versatile and widely used technique for the purity assessment and quantification of this compound. measurlabs.com The development of a robust HPLC method is an iterative process that involves the systematic optimization of various parameters to achieve the desired separation and sensitivity. labmanager.com

Method Development: The development of an HPLC method for this compound typically begins with selecting an appropriate stationary phase, most commonly a reversed-phase column such as a C18. labmanager.com The mobile phase, a critical component, is usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. phenomenex.com The initial conditions, including mobile phase composition (isocratic or gradient), flow rate, and column temperature, are based on the physicochemical properties of this compound and may be refined through a series of experiments. scispace.com The goal is to achieve a good peak shape, adequate retention time, and sufficient resolution from any potential impurities. labmanager.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance. nih.gov

Validation: Once an optimal method is developed, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure its reliability and reproducibility. ejgm.co.ukfarmaciajournal.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. labmanager.com

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a specific range. ejgm.co.uk A linear relationship is typically demonstrated by a correlation coefficient (r²) greater than 0.99. nih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. ejgm.co.uk

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.comscispace.com

A typical HPLC purity analysis involves calculating the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in publicly available literature, its applicability can be inferred from its structure. As an N-acylated piperazine (B1678402), it possesses a moderate molecular weight and potential for volatility, making GC a plausible analytical option, especially for assessing volatile impurities.

Should GC be employed, a typical method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. Detection can be achieved using various detectors, with the Flame Ionization Detector (FID) being common for organic compounds.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. stanford.eduslideshare.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). nih.gov For this compound, one would expect to see distinct signals for the protons on the piperazine ring and the hexanoyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The protons on the carbons adjacent to the nitrogen atoms in the piperazine ring would appear at a specific chemical shift.

The protons of the hexanoyl chain would show characteristic patterns, such as a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. chemistrysteps.com

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their electronic environment. careerendeavour.com Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the amide group is particularly diagnostic, appearing significantly downfield (at a higher ppm value).

The carbons of the piperazine ring and the aliphatic hexanoyl chain will have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Hexanoyl-CH₃ | ~0.9 (triplet) | ~14.0 |

| Hexanoyl-CH₂'s | ~1.3-1.7 (multiplets) | ~22.5, ~25.5, ~31.5, ~35.0 |

| Hexanoyl-α-CH₂ | ~2.3 (triplet) | ~33.0 |

| Piperazine-CH₂'s | ~3.4-3.6 (multiplets) | ~42.0, ~46.0 |

| Carbonyl C=O | - | ~172.0 |

| Note: These are approximate values and can vary based on the solvent and experimental conditions. |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. tutorchase.com

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The molecule would also undergo fragmentation, breaking at predictable bonds. libretexts.org Common fragmentation patterns for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu This would result in characteristic fragment ions that can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. bioanalysis-zone.cominnovareacademics.infilab.fr This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. libretexts.org This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown impurities. chemrxiv.orgnih.gov

Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₂₀N₂O)

| Technique | Information Provided | Expected Value |

| MS (EI) | Molecular Ion (M⁺) | m/z 198 |

| HRMS | Exact Mass | 198.1576 |

| Note: The exact mass is calculated based on the most abundant isotopes of each element. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bellevuecollege.edu Different types of bonds vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers (cm⁻¹) in the IR spectrum. savemyexams.com

For this compound, key characteristic absorption bands would include:

A strong absorption band around 1630-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the tertiary amide group. libretexts.org

C-H stretching vibrations from the aliphatic hexanoyl chain and the piperazine ring, typically appearing in the region of 2850-2960 cm⁻¹. libretexts.org

C-N stretching vibrations from the amide and the piperazine ring, which would be expected in the fingerprint region of the spectrum. libretexts.org

The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amide. scispace.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| C=O (Amide) | Stretch | 1630 - 1680 (Strong) |

| C-H (Aliphatic) | Stretch | 2850 - 2960 (Medium to Strong) |

| C-N | Stretch | 1030 - 1230 (Medium) |

| Note: The exact position and intensity of the peaks can be influenced by the physical state of the sample and intermolecular interactions. |

Application of Quality by Design (QbD) Principles in Analytical Method Development for Piperazine Compounds

The development of robust and reliable analytical methods is paramount in the pharmaceutical and chemical industries. Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. qascf.com The application of QbD principles to analytical method development, often referred to as Analytical QbD (AQbD), ensures that the method is fit for its intended purpose and performs consistently throughout its lifecycle. jocpr.com

The core components of an AQbD approach for developing an analytical method for a piperazine compound like this compound include:

Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. nih.gov This includes specifying what needs to be measured (e.g., purity, concentration of this compound), the required performance characteristics (e.g., accuracy, precision, linearity, range, limit of quantification), and the context of its use (e.g., in-process control, final product release). nih.gov

Identifying Critical Quality Attributes (CQAs) of the Analytical Method: CQAs are the properties of the analytical method that should be within an appropriate limit, range, or distribution to ensure the desired quality of the measurement. For an HPLC method for this compound, CQAs could include resolution between the main peak and any impurities, peak tailing factor, and retention time. nih.gov

Risk Assessment to Identify Critical Method Parameters (CMPs): A risk assessment, often using tools like a fishbone (Ishikawa) diagram or Failure Mode and Effects Analysis (FMEA), is conducted to identify the method parameters that have the potential to impact the CQAs. nih.gov For an HPLC method, CMPs could include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. nih.gov

Design of Experiments (DoE) for Method Optimization: DoE is a statistical tool used to systematically vary the identified CMPs to understand their individual and interactive effects on the method's CQAs. nih.gov This allows for the efficient optimization of the method and the identification of a Method Operable Design Region (MODR). The MODR is a multidimensional space of method parameters within which the method is known to perform robustly. jocpr.com

Establishing a Control Strategy: Based on the understanding gained from the DoE, a control strategy is developed to ensure the method consistently operates within the MODR. This includes setting appropriate system suitability criteria (e.g., resolution, tailing factor) and defining the operational ranges for the CMPs.

Continuous Method Monitoring and Improvement: The performance of the analytical method is monitored over its lifecycle, and the data collected can be used to drive continuous improvement.

By employing a QbD approach, the development of analytical methods for piperazine compounds like this compound moves from a trial-and-error process to a more systematic and scientifically sound paradigm, resulting in more robust, reliable, and flexible methods.

Preclinical Research Frameworks and Translational Potential of 1 Hexanoylpiperazine

In Vitro Experimental Models for Efficacy and Safety Assessment

In the early stages of drug discovery, in vitro experimental models are fundamental for evaluating the preliminary efficacy and safety of new chemical entities like 1-Hexanoylpiperazine. These models, which involve experiments on cells and tissues outside of a living organism, provide initial insights into a compound's biological activity and potential toxicity before advancing to more complex and costly in vivo studies. als.netresearchgate.net

A variety of in vitro assays are employed to characterize the pharmacological profile of a compound. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets to identify "hits" with desired activity. upmbiomedicals.com For this compound, this could involve assays to determine its interaction with specific receptors, enzymes, or signaling pathways. For instance, researchers might use cell lines expressing a particular target to measure the compound's binding affinity or its ability to modulate cellular responses.

Following initial hit identification, further in vitro studies are conducted to confirm the compound's activity and assess its selectivity. upmbiomedicals.com This is crucial to minimize off-target effects, where a drug interacts with unintended targets, potentially leading to adverse effects. Cellular assays using various human cell lines, including cancer cell lines like PC3 (prostate cancer) and MCF-7 (breast cancer), are often used to evaluate the antiproliferative activity of piperazine-based compounds. researchgate.netgoogle.com

Safety assessment is another critical component of in vitro testing. Early toxicity evaluations are performed to identify potential safety issues that could halt further development. biobide.com These assays can include cytotoxicity assays, which measure the concentration at which a compound becomes toxic to cells, and genotoxicity assays, such as the Ames test, which assesses the mutagenic potential of a compound. danaher.com Advanced in vitro models, such as 3D cell cultures or organ-on-a-chip technology, are increasingly being used to more accurately predict human responses.

The data generated from these in vitro studies are essential for establishing a preliminary structure-activity relationship (SAR), which helps in understanding how chemical modifications to the this compound scaffold might influence its efficacy and safety. This information is vital for the subsequent lead optimization phase.

Table 1: Examples of In Vitro Experimental Models

| Assay Type | Purpose | Example Application for this compound |

| High-Throughput Screening (HTS) | Identify initial "hits" with desired biological activity. upmbiomedicals.com | Screening against a panel of cancer cell lines to identify antiproliferative activity. |

| Cell-Based Assays | Confirm activity, determine potency (IC50/EC50), and assess selectivity. | Measuring the inhibition of a specific enzyme or receptor in a relevant cell line. |

| Cytotoxicity Assays | Determine the concentration at which the compound is toxic to cells. | Evaluating the viability of healthy human cell lines upon exposure to the compound. |

| Genotoxicity Assays (e.g., Ames test) | Assess the potential of the compound to cause genetic mutations. danaher.com | Testing for mutagenicity in bacterial strains. |

| Permeability Assays (e.g., PAMPA) | Evaluate the ability of the compound to cross cell membranes. umich.edu | Assessing the potential for oral absorption or blood-brain barrier penetration. |

In Vivo Animal Models for Pharmacological Validation and Biomarker Studies

Following promising in vitro results, the pharmacological properties of this compound are further investigated using in vivo animal models. These studies are crucial for understanding how the compound behaves in a whole, living organism and for validating its therapeutic potential in a setting that more closely mimics human physiology. researchgate.netwalshmedicalmedia.com The selection of an appropriate animal model is critical and depends on the specific disease or condition being targeted. nih.gov

Animal models for drug discovery and development can range from rodents, such as mice and rats, to larger animals like rabbits, dogs, and pigs, depending on the research question. walshmedicalmedia.compharmaron.com For instance, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of potential anticancer agents. google.com If this compound showed antiproliferative effects in vitro, its ability to inhibit tumor growth could be tested in such models.

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of in vivo testing. danaher.com PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing insights into its bioavailability and how it is processed by the body. danaher.com PD studies, on the other hand, examine the relationship between the drug concentration and its pharmacological effect. These studies help in establishing a dosing regimen for potential clinical trials.

Biomarker studies are also an integral part of in vivo research. Biomarkers are measurable indicators of a biological state or condition and can be used to assess the therapeutic response to a drug. In the context of this compound, researchers might look for changes in the levels of specific proteins or signaling molecules in response to treatment, which can provide evidence of the drug's mechanism of action and efficacy.

All animal studies must be conducted in compliance with strict ethical guidelines and regulations to ensure animal welfare. pharmaron.com The data obtained from these preclinical animal models are a prerequisite for seeking regulatory approval to initiate human clinical trials. researchgate.net

Table 2: Common In Vivo Animal Models in Drug Discovery

| Model Type | Description | Potential Application for this compound |

| Xenograft Models | Human tumor cells are implanted into immunocompromised animals (e.g., nude mice). google.com | To evaluate the anti-tumor efficacy of this compound in a living system. |

| Genetically Engineered Models | Animals are genetically modified to mimic human diseases. biocytogen.com | To test the compound's efficacy in a model that more closely resembles the genetic basis of a specific disease. |

| Disease Induction Models | A disease state is induced in animals through chemical or surgical means (e.g., DSS-induced colitis). meliordiscovery.com | To assess the therapeutic effect of this compound on a specific induced pathology. |

| Pharmacokinetic (PK) Models | Used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. danaher.com | To determine the bioavailability and clearance rate of this compound in different species. |

| Safety Pharmacology Models | Designed to evaluate the potential adverse effects of a drug on major physiological systems. | To assess the cardiovascular, respiratory, and central nervous system effects of this compound. |

Considerations for Lead Optimization and Candidate Selection in Drug Discovery Pipelines

Lead optimization is a critical phase in the drug discovery process that follows the identification of a "lead" compound, such as this compound, which demonstrates promising biological activity. biobide.com The primary goal of lead optimization is to refine the chemical structure of the lead compound to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. upmbiomedicals.comdanaher.com

This iterative process involves a close collaboration between medicinal chemists and biologists. Chemists synthesize analogs of the lead compound by making systematic modifications to its structure. biobide.com These modifications could involve altering functional groups or the molecular backbone. Each new analog is then subjected to a battery of in vitro and in vivo tests to evaluate how the changes have affected its properties. upmbiomedicals.com

Key considerations during lead optimization include:

Potency: Increasing the compound's activity at its target to allow for lower, more effective doses.

Selectivity: Enhancing the compound's affinity for its intended target over other related targets to reduce the risk of off-target side effects.

Pharmacokinetics (ADME): Optimizing properties such as solubility, metabolic stability, and cell permeability to ensure the drug can reach its target in the body and remain there for a sufficient duration. danaher.com

Toxicity: Modifying the structure to eliminate or reduce any identified toxic liabilities. danaher.com

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and free energy perturbation calculations, play an increasingly important role in guiding lead optimization efforts. danaher.comnih.gov These methods can help predict how structural changes will impact a compound's properties, thereby prioritizing the synthesis of the most promising analogs.

The ultimate aim of lead optimization is to identify a single preclinical drug candidate that possesses the optimal balance of efficacy, safety, and developability to be advanced into formal preclinical development and, eventually, human clinical trials. upmbiomedicals.com This is a rigorous and resource-intensive process, with only a small fraction of lead compounds successfully navigating this stage. danaher.com

Emerging Therapeutic Applications of Piperazine-based Therapeutics and Conjugates

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. researchgate.netresearchgate.net This is due to its versatile chemical nature, which allows for structural modifications to fine-tune its pharmacological properties. researchgate.net

Emerging research continues to uncover new therapeutic possibilities for piperazine-based compounds. These include:

Anticancer Agents: Many piperazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net They can be designed to target specific pathways involved in cancer cell growth and survival.

Antimicrobial and Antiviral Agents: The piperazine nucleus is found in compounds with activity against bacteria, fungi, and viruses, including HIV-1. researchgate.net

Central Nervous System (CNS) Disorders: Piperazine-containing molecules have been developed as antidepressants, anxiolytics, and antipsychotics. researchgate.net

Anti-inflammatory and Analgesic Agents: Some piperazine derivatives have shown potential as anti-inflammatory and pain-relieving drugs. googleapis.com

A particularly promising area of research is the development of piperazine-based conjugates. In this approach, a piperazine-containing molecule is linked to another molecule, such as a targeting ligand or a therapeutic agent, to create a new entity with enhanced properties. For example:

Antibody-Drug Conjugates (ADCs): A potent cytotoxic piperazine derivative could be attached to an antibody that specifically targets cancer cells, thereby delivering the drug directly to the tumor site and minimizing systemic toxicity. mdpi.com

Drug-Scaffold Conjugates: Conjugating a piperazine-based drug to a carrier scaffold, like a polymer, can improve its solubility, stability, and pharmacokinetic profile. google.com

Piperazine-based Linkers: The piperazine motif itself can be incorporated into linkers used in drug conjugates to improve properties such as aqueous solubility. acs.org

The development of piperazine-based therapeutics and conjugates represents a dynamic and evolving field with the potential to address a wide range of unmet medical needs.

Challenges and Future Directions in 1 Hexanoylpiperazine Research

Addressing Specificity and Selectivity in Target Engagement for Piperazine (B1678402) Scaffolds

A primary challenge in the development of drugs based on the piperazine scaffold is achieving high specificity and selectivity for the intended biological target. The piperazine ring's intrinsic basicity and ability to form multiple hydrogen bonds can lead to interactions with various proteins, potentially causing off-target effects. researchgate.net

Research into piperazine-based inhibitors has shown that subtle structural modifications can significantly impact target engagement and selectivity. For instance, in the development of inhibitors for microbial β-glucuronidase (GUS), the position and nucleophilicity of the piperazine amine were found to be critical for potent inhibition. nih.gov Modifications at other positions on the scaffold were better tolerated but could alter the selectivity profile against different GUS enzymes. nih.gov This highlights the need for a deep understanding of the structure-activity relationship (SAR) to fine-tune the molecule for a specific target. The development of GUS inhibitors that are selective for microbial enzymes over their human counterparts demonstrates that achieving such specificity is possible, thereby reducing the potential for host toxicity. nih.gov

Similarly, in the pursuit of noncovalent inhibitors for the main protease (Mpro) of coronaviruses, target selectivity is a major consideration to avoid side effects. acs.org Studies have shown that some piperazine-substituted compounds can achieve high target specificity, showing no inhibitory activity against other human proteases. acs.org The challenge lies in maintaining this selectivity while optimizing for potency and favorable pharmacokinetic properties. The presence of different functional groups attached to the piperazine core, such as the benzoyl groups in 1,4-dibenzoylpiperazine, can influence the compound's binding affinity and specificity toward its molecular targets. Future research must continue to focus on extensive SAR studies and rigorous biological testing to create piperazine derivatives that interact precisely with their intended target, minimizing off-target engagement and enhancing the therapeutic window.

Development of Novel and Efficient Synthetic Routes for Complex 1-Hexanoylpiperazine Derivatives

The synthesis of complex molecules built upon the piperazine scaffold presents another significant hurdle. While simple derivatives can be prepared through straightforward methods like the N-acylation of piperazine, the synthesis of more complex, multi-substituted analogues often requires advanced and resource-intensive technologies. fortunebusinessinsights.com The development of novel, efficient, and cost-effective synthetic routes is paramount for the exploration of a wider chemical space and for the eventual large-scale production of drug candidates.

Current research in organic synthesis is continuously providing new tools that can be applied to piperazine chemistry. The focus is often on improving yield, reducing the number of steps, and employing greener, more sustainable methodologies. mdpi.com For example, research into the synthesis of other N-heterocyclic compounds, such as quinoxalines, emphasizes the use of readily available reagents and catalysts to improve cost-effectiveness. mdpi.com Similarly, novel routes for creating complex chiral molecules and prodrugs often have to overcome challenges of selectivity and low yields, problems analogous to those faced in piperazine chemistry. researchgate.netchemrxiv.org

Future efforts in this area should aim to:

Develop stereoselective syntheses: For piperazine derivatives with multiple chiral centers, controlling the stereochemistry is crucial as different stereoisomers can have vastly different biological activities.

Explore green chemistry approaches: Utilizing less hazardous solvents, reducing waste, and using catalytic methods are important for making the synthesis more environmentally friendly and economical. mdpi.com

Create modular synthetic routes: Developing synthetic pathways that allow for the easy diversification of the piperazine scaffold at multiple positions would accelerate the generation of compound libraries for screening and SAR studies. mdpi.com

The table below showcases examples of synthetic challenges and goals for heterocyclic compounds, which are relevant to the development of this compound derivatives.

| Challenge Addressed | Synthetic Goal | Example Compound Class | Reference |

| Low Yield & Selectivity | Develop novel, highly selective route | Acyloxymethyl Prodrugs | chemrxiv.org |

| Cost & Complexity | Use cost-effective reagents and catalysts | Quinoxalines | mdpi.com |

| Stereocontrol | Enantioselective synthesis from chiral pool | Hydroxypiperazic Acid | researchgate.net |

| Procedural Efficiency | Reduce number of synthetic steps | Pyrrolo[1,2-a]quinoxalines | mdpi.com |

This table is interactive. Click on the headers to sort.

Advancements in Computational Tools for Piperazine-based Drug Design and Optimization

Computer-aided drug discovery (CADD) has become an indispensable tool in modern medicinal chemistry, offering a way to rationalize and accelerate the design and optimization of new therapeutic agents. grafiati.com For piperazine-based compounds, these computational methods provide powerful insights into their interactions with biological targets, helping to guide synthetic efforts and predict potential activity. fortunebusinessinsights.commdpi.com

Several computational techniques are particularly relevant:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For piperazine derivatives, docking studies can help visualize how the hexanoyl group and the piperazine ring fit into the binding pocket of a receptor, revealing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov